2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
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Overview
Description
2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a triazole ring, and a benzamide moiety
Mechanism of Action
Target of action
Benzamides and triazoles have been found to interact with a variety of biological targets. For instance, certain benzamides are known to inhibit specific enzymes, while triazoles can interact with a variety of enzymes and receptors .
Mode of action
The mode of action of benzamides and triazoles can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical pathways
Benzamides and triazoles can be involved in a variety of biochemical pathways, depending on their specific targets. These can include pathways involved in cell growth, inflammation, and various disease processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzamides and triazoles can vary widely depending on the specific compound. Factors such as the compound’s size, charge, and hydrophobicity can influence its pharmacokinetics .
Result of action
The molecular and cellular effects of benzamides and triazoles depend on their specific targets and mode of action. They can lead to changes in enzyme activity, gene expression, and cellular signaling pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of benzamides and triazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Methoxylation: The methoxy group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Similar structure but lacks the benzamide moiety.
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide: Similar structure but lacks the methoxy group.
Uniqueness
2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is unique due to the presence of both the methoxy group and the benzamide moiety, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-methoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11(2)13(10-19-16-8-9-17-19)18-15(20)12-6-4-5-7-14(12)21-3/h4-9,11,13H,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLFLDNEGUPUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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